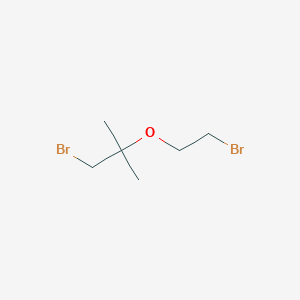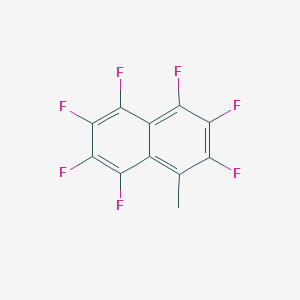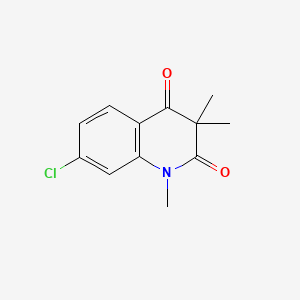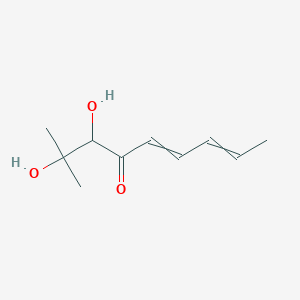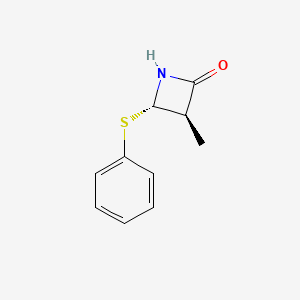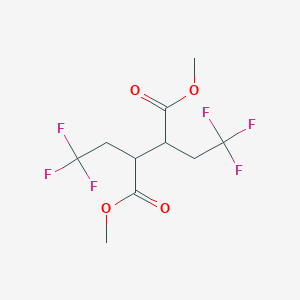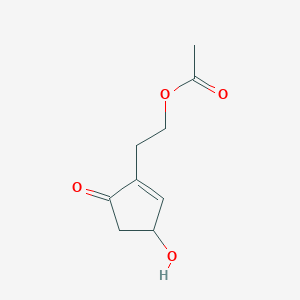
2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate is an organic compound with a unique structure that includes a cyclopentenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate can be achieved through several methods. One common approach involves the Piancatelli rearrangement, which is catalyzed by zinc chloride (ZnCl2). This reaction typically starts with the methylation of 8-(furan-2-yl)-8-oxooctanoic acid, followed by sequential reduction and rearrangement to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of commercially available starting materials, such as suberic acid. The process includes multiple steps, such as Friedel-Crafts acylation and dehydrate cyclization, to achieve the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate: This compound shares a similar cyclopentenone structure and is used in similar applications.
Methyl (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate: Another structurally related compound with comparable chemical properties.
Uniqueness
2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate is unique due to its specific functional groups and the resulting chemical reactivity
Eigenschaften
CAS-Nummer |
54460-35-4 |
|---|---|
Molekularformel |
C9H12O4 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
2-(3-hydroxy-5-oxocyclopenten-1-yl)ethyl acetate |
InChI |
InChI=1S/C9H12O4/c1-6(10)13-3-2-7-4-8(11)5-9(7)12/h4,8,11H,2-3,5H2,1H3 |
InChI-Schlüssel |
IWOWBTGIKQSEPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCC1=CC(CC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



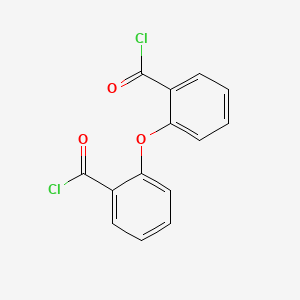
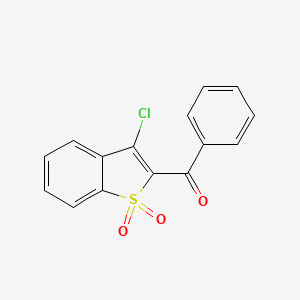
![N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine](/img/structure/B14649312.png)
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)

